molecular formula C7H6ClN B1601907 5-Chloro-2-ethenylpyridine CAS No. 223445-06-5

5-Chloro-2-ethenylpyridine

Cat. No.: B1601907
CAS No.: 223445-06-5
M. Wt: 139.58 g/mol
InChI Key: ZTUBASSWZGSMFJ-UHFFFAOYSA-N
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Description

5-Chloro-2-ethenylpyridine is an organic compound that belongs to the class of pyridines It is characterized by a chlorine atom at the 5-position and an ethenyl group at the 2-position of the pyridine ring

Mechanism of Action

Target of Action

It is known that chlorinated pyridines, such as 5-chloro-2-ethenylpyridine, can interact with various biological molecules, potentially influencing their function .

Mode of Action

It’s known that chlorinated pyridines can undergo various chemical reactions, including suzuki–miyaura cross-coupling , which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This suggests that this compound may interact with its targets through similar chemical reactions, leading to changes in the targets’ structure and function.

Biochemical Pathways

It has been suggested that chlorinated pyridines can be involved in the chlorination of nucleobases, rna, and dna . This process is a pathway for cytotoxicity and mutagenesis by activated phagocytes .

Result of Action

It’s known that chlorinated pyridines can exhibit significant photomechanic effects . This suggests that this compound may have similar effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, according to the classification provided by companies to ECHA in REACH registrations, this substance is toxic to aquatic life with long-lasting effects . This suggests that environmental factors such as the presence of water and aquatic life can influence the action and efficacy of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethenylpyridine can be achieved through several methods. One common approach involves the chlorination of 2-ethenylpyridine using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, large-scale production may incorporate advanced purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-ethenylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles, leading to the formation of substituted pyridines.

    Oxidation and Reduction Reactions: The compound can be oxidized to form pyridine N-oxides or reduced to form dihydropyridines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.

    Addition Reactions: Electrophiles like bromine (Br2) or hydrogen chloride (HCl) can be employed.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are utilized.

Major Products: The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and dihydropyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-2-ethenylpyridine has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its derivatives have shown potential as bioactive molecules.

    Medicine: Research has explored its potential as a precursor for pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals. Its derivatives are used as intermediates in the synthesis of various industrial products.

Comparison with Similar Compounds

    2-Chloropyridine: Similar in structure but lacks the ethenyl group, leading to different reactivity and applications.

    5-Bromo-2-ethenylpyridine: Contains a bromine atom instead of chlorine, which can affect its chemical behavior and reactivity.

    2-Ethenylpyridine:

Uniqueness: 5-Chloro-2-ethenylpyridine is unique due to the presence of both the chlorine atom and the ethenyl group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-chloro-2-ethenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN/c1-2-7-4-3-6(8)5-9-7/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUBASSWZGSMFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573965
Record name 5-Chloro-2-ethenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223445-06-5
Record name 5-Chloro-2-ethenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223445-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-ethenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,5-dichloropyridine (10.0 g), potassium vinyltrifluoroborate (10.86 g), dichloromethane complex (2.5 g) of dichloro-1,1′-bis(diphenylphosphino)-ferrocene palladium (II), triethylamine (14.13 mL) and ethanol (150 mL) was stirred overnight under reflux. After cooling the system to room temperature, ethyl acetate was added, followed by washing with saturated aqueous sodium hydrogencarbonate solution and saturated brine and drying over anhydrous sodium sulfate. Concentrating the solvent under reduced pressure, the resulting residue was distilled under reduced pressure (63° C., 8 mmHg) to provide the title compound (6.50 g, 69%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.86 g
Type
reactant
Reaction Step One
Quantity
14.13 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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